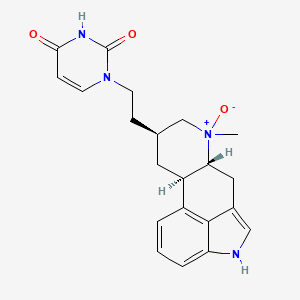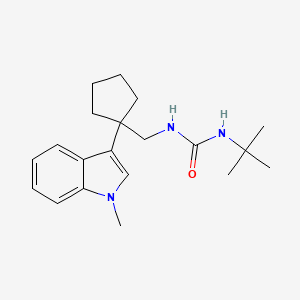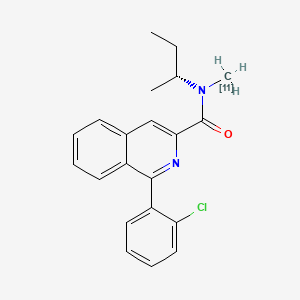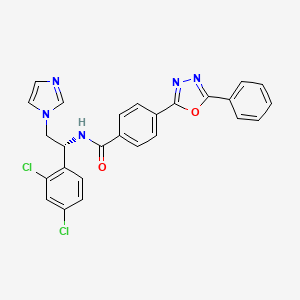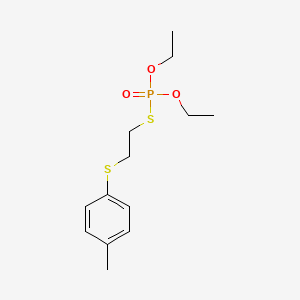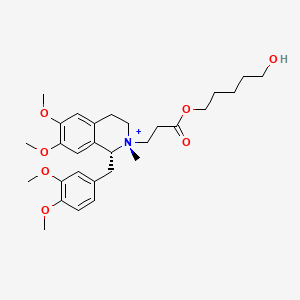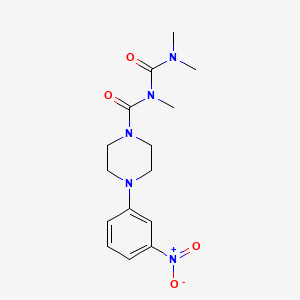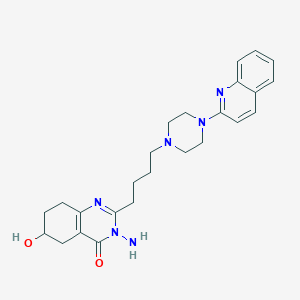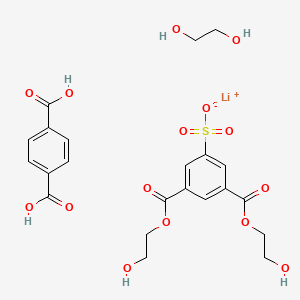
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid is a complex organic compound that combines multiple functional groups, including sulfonate, diol, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid typically involves multiple steps. The starting materials include terephthalic acid, ethane-1,2-diol, and 3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonate and carboxylate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s functional groups make it useful in biochemical assays and as a probe for studying biological processes.
Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;dimethyl benzene-1,4-dicarboxylate
Uniqueness
Compared to similar compounds, Lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid offers unique properties due to the presence of both sulfonate and carboxylate groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
| 171429-97-3 | |
Molecular Formula |
C22H25LiO15S |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
lithium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate;ethane-1,2-diol;terephthalic acid |
InChI |
InChI=1S/C12H14O9S.C8H6O4.C2H6O2.Li/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;9-7(10)5-1-2-6(4-3-5)8(11)12;3-1-2-4;/h5-7,13-14H,1-4H2,(H,17,18,19);1-4H,(H,9,10)(H,11,12);3-4H,1-2H2;/q;;;+1/p-1 |
InChI Key |
APGSSPJYGYYIIH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


